

In-Depth Technical Guide to DCZ19931: A Novel Multi-Targeting Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **DCZ19931**, a novel multi-targeting kinase inhibitor. The information is compiled from published research and is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

DCZ19931 has been identified as a potent small molecule inhibitor with significant antiangiogenic properties. While the definitive chemical structure and IUPAC name for "**DCZ19931**" are not explicitly detailed in the primary publication, a closely related compound, DCZ19903, from the same research group, is described with a synthesis scheme. It is highly probable that these are either identical or structurally very similar compounds. The following properties are based on available information.

Table 1: Physicochemical and Pharmacological Properties of **DCZ19931**/DCZ19903



Property	Value	Source
Molecular Target(s)	Multi-kinase inhibitor, including targets in the ERK1/2-MAPK and p38-MAPK pathways	[1]
Therapeutic Area	Ocular Neovascularization	[1]
Mechanism of Action	Inhibition of key signaling pathways involved in angiogenesis.	[1]

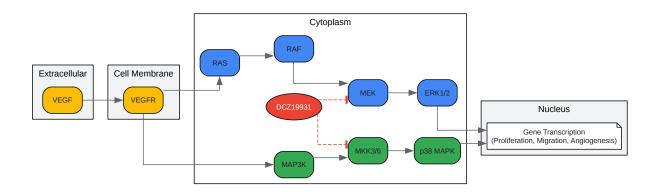
Further detailed physicochemical properties such as molecular weight, formula, and solubility are pending explicit disclosure in public domain literature.

Biological Activity and Mechanism of Action

DCZ19931 exerts its biological effects by modulating key signaling pathways involved in angiogenesis, the formation of new blood vessels. Research has demonstrated that it can effectively inhibit processes critical to neovascularization, such as endothelial cell proliferation, migration, and tube formation.[1]

The primary mechanism of action involves the inactivation of the ERK1/2-MAPK and p38-MAPK signaling cascades.[1] These pathways are crucial for transducing pro-angiogenic signals, such as those from Vascular Endothelial Growth Factor (VEGF), into cellular responses. By inhibiting these kinases, **DCZ19931** effectively blocks the downstream events that lead to the formation of new blood vessels.





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Figure 1: DCZ19931 inhibits angiogenesis by targeting the ERK1/2 and p38 MAPK pathways.

Experimental Data

In vitro and in vivo studies have demonstrated the anti-angiogenic efficacy of **DCZ19931**.

Table 2: In Vitro Efficacy of DCZ19931



Assay	Cell Line	Treatment	Result	Source
Cell Proliferation	HUVECs	DCZ19931	Dose-dependent inhibition of VEGF-induced proliferation	[1]
Cell Migration	HUVECs	DCZ19931	Significant reduction in VEGF-induced cell migration	[1]
Tube Formation	HUVECs	DCZ19931	Marked suppression of endothelial cell tube formation	[1]

Table 3: In Vivo Efficacy of DCZ19931

Animal Model	Treatment	Outcome	Source
Laser-induced Choroidal Neovascularization (CNV)	Intravitreal injection of DCZ19931	Reduction in the size of CNV lesions	[1]
Oxygen-induced Retinopathy (OIR)	Intravitreal injection of DCZ19931	Suppression of ocular neovascularization	[1]

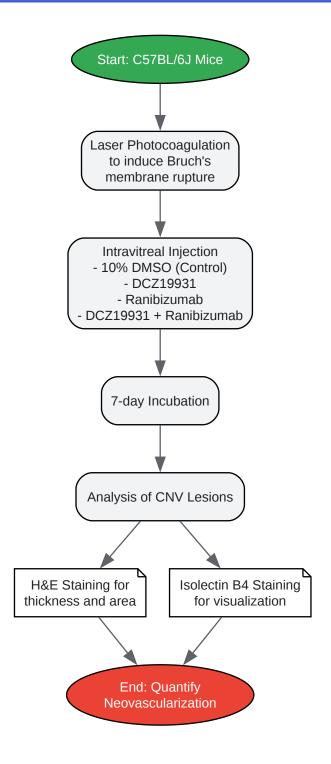
Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vivo Choroidal Neovascularization (CNV) Model

The in vivo anti-angiogenic effects of **DCZ19931** were evaluated using a laser-induced CNV mouse model.





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Figure 2: Experimental workflow for the laser-induced choroidal neovascularization model.

Protocol:

• Animal Model: C57BL/6J mice are used for this model.



- Induction of CNV: Laser photocoagulation is performed to rupture Bruch's membrane, which induces the formation of choroidal neovascularization.
- Treatment: Immediately following laser injury, the mice receive intravitreal injections of either
 a vehicle control (10% DMSO), DCZ19931, Ranibizumab (a standard anti-VEGF therapy), or
 a combination of DCZ19931 and Ranibizumab.[1]
- Evaluation: After 7 days, the eyes are enucleated, and the areas of the CNV lesions are quantified using hematoxylin and eosin (H&E) staining and visualized with isolectin B4 (IB4) staining.[1]

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.
- Assay Setup: A layer of Matrigel is prepared in a 96-well plate.
- Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of VEGF and treated with different concentrations of DCZ19931 or a vehicle control.
- Analysis: After a suitable incubation period, the formation of tube-like structures is observed and quantified using microscopy. The total tube length and number of branch points are measured to assess the extent of angiogenesis.

Conclusion

DCZ19931 is a promising multi-targeting kinase inhibitor with potent anti-angiogenic activity. Its ability to inhibit the ERK1/2-MAPK and p38-MAPK signaling pathways provides a strong mechanistic basis for its observed effects in both in vitro and in vivo models of ocular neovascularization. Further research into its detailed physicochemical properties,



pharmacokinetic profile, and safety will be crucial for its continued development as a potential therapeutic agent for diseases characterized by pathological angiogenesis.

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References

- 1. patents.justia.com [patents.justia.com]
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